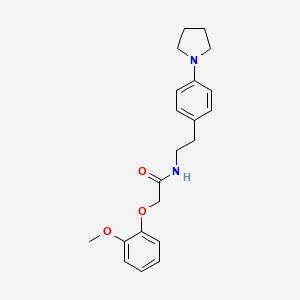

2-(2-methoxyphenoxy)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-(2-methoxyphenoxy)-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3/c1-25-19-6-2-3-7-20(19)26-16-21(24)22-13-12-17-8-10-18(11-9-17)23-14-4-5-15-23/h2-3,6-11H,4-5,12-16H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCRYJTGTMVQWFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NCCC2=CC=C(C=C2)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyphenoxy)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide typically involves multiple steps, starting with the preparation of the methoxyphenoxy group. This can be achieved by reacting 2-methoxyphenol with a suitable electrophile under controlled conditions. Subsequent steps include the formation of the acetamide group and the attachment of the phenethyl group with the pyrrolidin-1-yl substitution.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical reactors. The process requires precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for diverse reactivity patterns.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize specific functional groups within the molecule.

Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products resulting from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different physical and chemical properties, expanding the compound's utility in various applications.

Wissenschaftliche Forschungsanwendungen

Chemistry: In the field of chemistry, 2-(2-Methoxyphenoxy)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide can serve as an intermediate in the synthesis of more complex molecules. Its reactivity and structural features make it a valuable building block for designing new chemical entities.

Biology: This compound has potential applications in biological research, particularly in the study of enzyme inhibitors or receptor ligands. Its interaction with biological targets can provide insights into molecular mechanisms and pathways.

Medicine: In medicinal chemistry, the compound may be explored for its therapeutic potential. Its structural complexity and functional groups could be advantageous in the development of new drugs targeting specific diseases or conditions.

Industry: The compound's unique properties may also find applications in industrial processes, such as in the production of advanced materials or as a component in chemical formulations.

Wirkmechanismus

The mechanism by which 2-(2-Methoxyphenoxy)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing biological pathways. The exact mechanism would depend on the specific application and the biological system .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to related acetamide derivatives, as outlined below:

Table 1: Structural and Functional Comparison

Key Comparisons

Structural Modifications and Electronic Effects The target compound lacks sulfonyl or halogen substituents seen in analogs like and , which may reduce its polarity compared to sulfonyl-containing derivatives. The pyrrolidinylphenethyl group could enhance blood-brain barrier (BBB) penetration, a trait observed in structurally related NLRP3 inhibitors (e.g., ’s carbon 11-labelled compound with rapid BBB penetration) .

Synthetic Efficiency Yields for thiadiazole analogs (72–85%) surpass those of complex thiazolotriazoles (64–78%) , suggesting simpler syntheses for thiadiazole-based structures.

Biological Activity Trends Sulfonyl-containing analogs () are unexplored for bioactivity in the provided data but share structural motifs with antimicrobial acetamides (e.g., ’s compounds 47–50 targeting gram-positive bacteria and fungi) . Thiazolotriazoles () demonstrate substituent-dependent activity; morpholino and piperazinyl groups enhance antifungal potency , whereas the target compound’s pyrrolidine may favor different target interactions (e.g., sigma receptors or ion channels).

Physicochemical Properties

- Melting points for thiadiazole derivatives (135–170°C) suggest moderate crystallinity, while halogenated analogs () likely exhibit higher melting points due to increased molecular symmetry.

Biologische Aktivität

2-(2-Methoxyphenoxy)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide, a compound with diverse pharmacological properties, has garnered attention for its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C18H24N2O3

- Molecular Weight : 320.40 g/mol

- CAS Number : 607723-69-3

The compound exhibits its biological activity through several mechanisms, primarily involving modulation of neurotransmitter systems and potential anti-inflammatory effects. It is hypothesized that the pyrrolidine moiety contributes to its interaction with various receptors, including those in the central nervous system (CNS).

1. Antidepressant Effects

Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. For instance, studies involving the forced swim test and tail suspension test have shown that these compounds can significantly reduce immobility time, suggesting enhanced mood and reduced depressive symptoms.

2. Antinociceptive Properties

The compound has demonstrated significant analgesic effects in various pain models. In a study assessing the antinociceptive activity using the hot plate and formalin tests, it was found that administration of the compound led to a notable decrease in pain response, indicating its potential as an analgesic agent.

3. Neuroprotective Effects

Neuroprotective properties have also been observed. In vitro studies show that the compound can protect neuronal cells from oxidative stress-induced apoptosis. This is particularly relevant in conditions such as neurodegenerative diseases where oxidative damage plays a critical role.

Research Findings and Case Studies

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the pyrrolidine ring through cyclization reactions.

- Coupling reactions with 2-methoxyphenol derivatives to form the ether linkage.

- Acetylation to yield the final product.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.